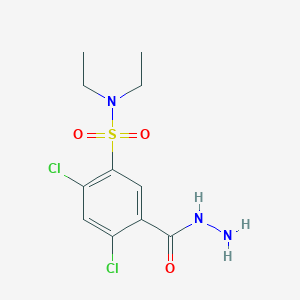
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Méthodes De Préparation
The synthesis of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves several steps. The starting materials typically include 2,4-dichlorobenzenesulfonyl chloride and N,N-diethylhydrazinecarboxamide. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Analyse Des Réactions Chimiques
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine. While all these compounds share a common sulfonamide functional group, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, sulfamethazine is primarily used in veterinary medicine, whereas sulfadiazine is used in combination with pyrimethamine to treat toxoplasmosis .
Propriétés
Numéro CAS |
98570-57-1 |
|---|---|
Formule moléculaire |
C11H15Cl2N3O3S |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
2,4-dichloro-N,N-diethyl-5-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2N3O3S/c1-3-16(4-2)20(18,19)10-5-7(11(17)15-14)8(12)6-9(10)13/h5-6H,3-4,14H2,1-2H3,(H,15,17) |
Clé InChI |
UYCVAKUDCCOUPY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
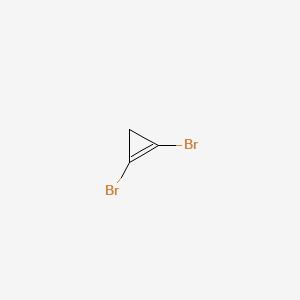
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
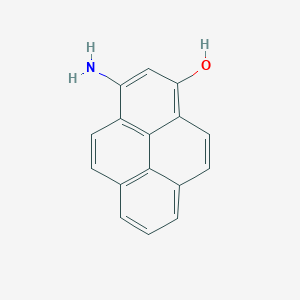
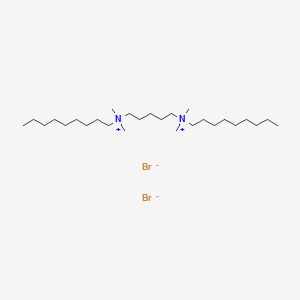

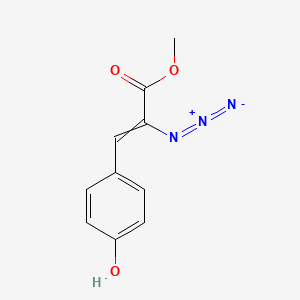
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
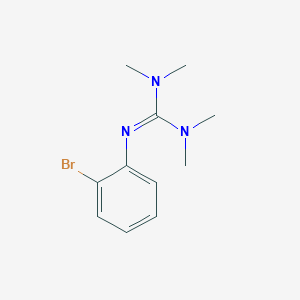
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
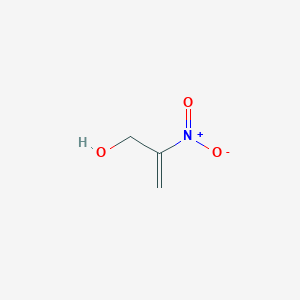
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)


